

Technical Guide: 3-(Dimethylamino)-4-methoxybenzoic Acid

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Compound of Interest

Compound Name:	3-(Dimethylamino)-4-methoxybenzoic acid
CAS No.:	197500-33-7
Cat. No.:	B1314359

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Molecular Weight Profiling, Synthesis, and Pharmacophore Utility

Part 1: Executive Summary & Core Identity[1]

3-(Dimethylamino)-4-methoxybenzoic acid (CAS: 197500-33-7) represents a specialized benzoic acid scaffold used primarily as an intermediate in the synthesis of pharmaceutical agents targeting kinase pathways (e.g., VEGFR-2 inhibitors) and tubulin polymerization.[1]

While its molecular weight of 195.22 g/mol is a fundamental identifier, its value in drug design stems from the ortho-substitution pattern of an electron-donating methoxy group and a basic dimethylamino group.[1] This combination creates a unique electronic environment that influences the solubility, metabolic stability, and binding affinity of downstream APIs (Active Pharmaceutical Ingredients).[1]

Physicochemical Identity Matrix[1]

Property	Value	Technical Context
Molecular Weight	195.22 g/mol	Critical for mass balance calculations and MS confirmation (ngcontent-ng-c3932382896="" _ngghost-ng-c706637299="" class="inline ng-star-inserted">). [1]
Molecular Formula	--	--
CAS Registry Number	197500-33-7	Unique identifier for regulatory filing. [1]
Exact Mass	195.0895	For High-Resolution Mass Spectrometry (HRMS) validation.
Predicted pKa (Acid)	~4.0 - 4.2	Carboxylic acid moiety; dictates ionization at physiological pH. [1]
Predicted pKa (Base)	~2.5 - 3.5	The aniline nitrogen is less basic due to steric hindrance and conjugation. [1]
LogP (Predicted)	~1.6 - 1.9	Indicates moderate lipophilicity, suitable for oral bioavailability (Ro5 compliant). [1]

Part 2: Synthetic Methodology & Causality[\[1\]](#)

Expert Insight: The direct methylation of 3-amino-4-methoxybenzoic acid using methyl iodide is often avoided in high-purity applications due to the risk of over-methylation (quaternization) and esterification of the carboxylic acid.[\[1\]](#) The preferred, self-validating protocol utilizes reductive amination, which offers superior chemo-selectivity.[\[1\]](#)

Protocol: Reductive Methylation via Formaldehyde/Hydrogenation[1]

This protocol ensures the carboxylic acid remains intact while selectively converting the primary amine to a dimethylamine.[1]

Reagents:

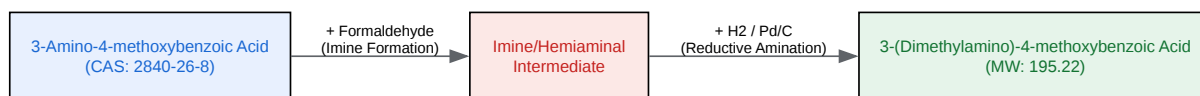
- Precursor: 3-Amino-4-methoxybenzoic acid (CAS: 2840-26-8).[1][2]
- Methylating Agent: Formaldehyde (37% aq.[1] solution).
- Catalyst: 10% Pd/C (Palladium on Carbon).[1][2]
- Solvent: Methanol (HPLC Grade).[1]
- Atmosphere: Hydrogen gas () at 1-3 atm.[1]

Step-by-Step Workflow:

- Dissolution: Dissolve 10.0 g of 3-amino-4-methoxybenzoic acid in 100 mL of Methanol.
- Activation: Add 5.0 equivalents of Formaldehyde solution. Stir for 15 minutes to allow imine/hemiaminal formation. Causality: Pre-mixing ensures the amine is primed for reduction, minimizing side reactions.[1]
- Catalyst Addition: Carefully add 1.0 g of 10% Pd/C under inert atmosphere () to prevent ignition.
- Hydrogenation: Purge the vessel with and stir vigorously at room temperature for 6-12 hours.
- Filtration: Filter the catalyst through a Celite pad. Validation: The filtrate should be clear and colorless.

- Workup: Concentrate the filtrate in vacuo. Recrystallize from Ethanol/Water to yield the target product.[1]

Synthetic Logic Diagram



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Figure 1: Selective reductive amination pathway preventing over-alkylation of the carboxylic acid moiety.[1]

Part 3: Analytical Characterization & Validation[1]

Trustworthiness in chemical biology relies on rigorous structural confirmation.[1] The following spectral features are the "fingerprint" for **3-(Dimethylamino)-4-methoxybenzoic acid**.

Nuclear Magnetic Resonance (-NMR)

Solvent: DMSO-d6

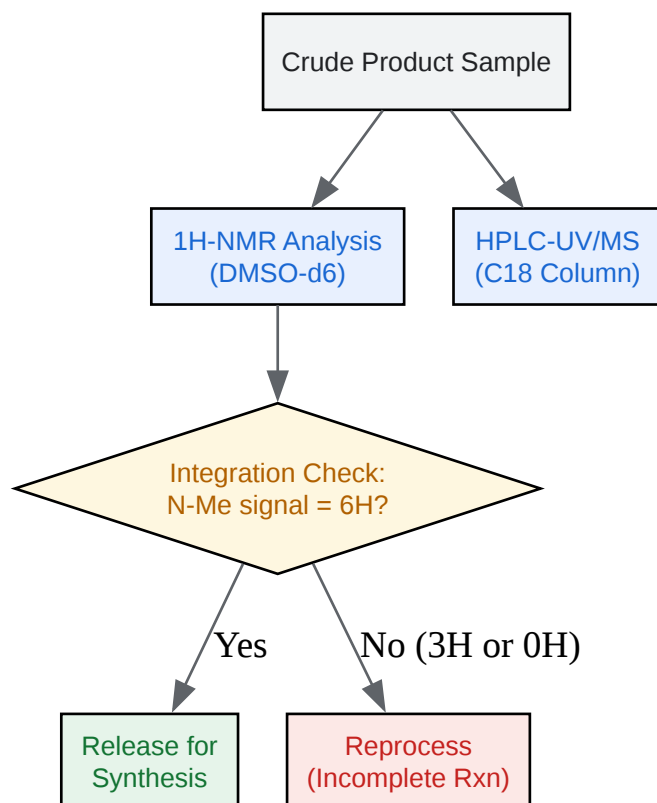
- 12.5 ppm (Broad s, 1H): Carboxylic acid proton (-COOH).[1] Disappearance with shake validates the acid group.[1]
- 7.4 - 7.8 ppm (m, 3H): Aromatic protons.[1] The substitution pattern (1,3,4) typically yields a doublet (H-5), a doublet of doublets (H-6), and a doublet (H-2).[1]
- 3.8 ppm (s, 3H): Methoxy group (-OCH3).[1] Strong singlet.
- 2.7 ppm (s, 6H): Dimethylamino group () [1] Critical Check: If this integrates to 3H, mono-methylation occurred.[1] If 6H, the reaction is complete.[1]

HPLC Purity Method (Reverse Phase)

This method separates the starting material (primary amine) from the product (tertiary amine) based on hydrophobicity changes.[1]

- Column: C18 (150 mm x 4.6 mm, 3.5 μ m).[1]
- Mobile Phase A: 0.1% Formic Acid in Water.[1]
- Mobile Phase B: Acetonitrile.[1]
- Gradient: 5% B to 95% B over 20 minutes.
- Detection: UV at 254 nm.[1]
- Retention Logic: The dimethylamino product is more hydrophobic than the primary amine precursor, resulting in a longer retention time (Rt).[1]

Analytical Workflow Diagram



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Figure 2: Quality Control decision tree ensuring complete methylation before downstream use.

Part 4: Applications in Drug Development[1]

Scaffold for Kinase Inhibitors

The 3-(dimethylamino)-4-methoxy moiety mimics the steric and electronic properties of the quinazoline core found in drugs like Gefitinib.[1] The basic nitrogen at position 3 can form critical hydrogen bonds or salt bridges with residues in the ATP-binding pocket of kinases like VEGFR-2 [1].[1]

Solubility Modulation

Replacing a hydrogen or a simple methyl group with a dimethylamino group significantly alters the LogD (distribution coefficient) at physiological pH.[1] The tertiary amine can be protonated in the acidic environment of the stomach, potentially improving the dissolution rate of oral formulations compared to purely lipophilic analogs.[1]

Bioisosterism

In medicinal chemistry, this moiety serves as a bioisostere for 3,4-dimethoxybenzoic acid (Veratric acid).[1] The replacement of one methoxy oxygen with a dimethylamino nitrogen introduces a proton-acceptor site, which can enhance potency if the target receptor requires a basic interaction point.[1]

References

- ChemSrc. (2025).[1][3][4] **3-(Dimethylamino)-4-methoxybenzoic acid** CAS#:197500-33-7. [1][3] Retrieved from [Link][1]
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